molecular formula C16H15NO2 B1181123 N-(2-hydroxyethyl)octadeca-9,12-dienamide CAS No. 10015-67-5

N-(2-hydroxyethyl)octadeca-9,12-dienamide

Cat. No.: B1181123
CAS No.: 10015-67-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)octadeca-9,12-dienamide is a N-acylethanolamine.

Scientific Research Applications

Synthesis and Derivation

  • Synthesis of Furanoid Esters

    Fatty acids like (9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide are used in the synthesis of furanoid esters, derived from naturally occurring unsaturated fatty esters, demonstrating their potential in organic synthesis and chemical reactions (Jie & Lam, 1977).

  • NMR Properties of Isomers

    These fatty acids have been used in the study of nuclear magnetic resonance properties of geometric isomers, showcasing their importance in spectroscopic analysis and structural determination in chemistry (Jie, Pasha, & Alam, 1997).

Biological Functions

  • Cancer Cell Proliferation Inhibition: The compound Octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, derived from similar fatty acids, has shown potential in inhibiting cancer cell proliferation, indicating a possible role in cancer treatment or prevention (Jang et al., 2009).

Chemical Reactions and Analysis

  • Formation of 2-Hydroxyethyl Esters

    Research demonstrates the formation of 2-hydroxyethyl esters through the reaction of fatty acids like (9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide with diazomethane, highlighting its reactivity and potential in chemical synthesis (Graff et al., 1990).

  • Dimethyl Disulfide Derivatization

    This compound's derivatives have been studied for their unique gas chromatography traces, indicating their usefulness in analytical chemistry for structural elucidation (Carballeira & Cruz, 1996).

  • Gas Chromatography Analysis

    Its application in gas chromatography has been noted, especially in the context of the analysis of oils and fats, signifying its role in food science and lipid analysis (Jamieson & Reid, 1967).

Properties

CAS No.

10015-67-5

Molecular Formula

C16H15NO2

Molecular Weight

0

IUPAC Name

(9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide

InChI

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6+,10-9+

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCO

Synonyms

LINOLEAMIDE MEA

Origin of Product

United States

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